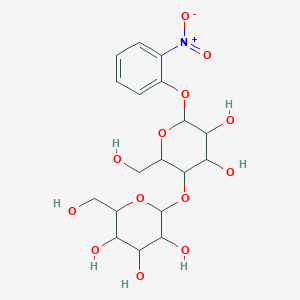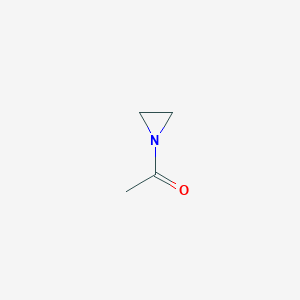
L-ホモセリンラクトン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-Homoserine lactone (hydrochloride) is a chemical compound that plays a significant role in the quorum sensing mechanisms of gram-negative bacteria. Quorum sensing is a process of bacterial communication that relies on the production and detection of signaling molecules called autoinducers. L-Homoserine lactone (hydrochloride) is one such autoinducer, and it is involved in regulating various physiological activities, including biofilm formation and virulence factor production .
科学的研究の応用
L-Homoserine lactone (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its role in bacterial communication and quorum sensing.
Medicine: It is investigated for its potential to inhibit bacterial virulence factors and biofilm formation, making it a target for developing new antibacterial agents.
Industry: It is used in the development of biosensors and other biotechnological applications
作用機序
L-Homoserine lactone (hydrochloride) exerts its effects through the quorum sensing mechanism. It binds to specific transcriptional regulatory proteins, such as LasR in Pseudomonas aeruginosa, once it reaches a critical threshold concentration. This binding activates the transcription of genes involved in virulence factor production and biofilm formation. The molecular targets and pathways involved include the Las, Rhl, and Pseudomonas Quinolone Signal (PQS) systems .
Safety and Hazards
生化学分析
Biochemical Properties
L-Homoserine lactone hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the LasR-dependent quorum sensing system of Pseudomonas aeruginosa . In this system, the production of several virulence factors by Pseudomonas aeruginosa can be controlled via the density of the cells .
Cellular Effects
L-Homoserine lactone hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it controls the production of biofilm and virulence factors in Pseudomonas aeruginosa .
Molecular Mechanism
At the molecular level, L-Homoserine lactone hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the LasR-dependent QS system of Pseudomonas aeruginosa, it binds to the transcriptional regulatory protein LasR .
Metabolic Pathways
L-Homoserine lactone hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
L-Homoserine lactone hydrochloride is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation
準備方法
Synthetic Routes and Reaction Conditions: L-Homoserine lactone (hydrochloride) can be synthesized through several methods. One common approach involves the reaction of methionine with bromoacetic acid in a 20% acetic acid solution of water and isopropanol at reflux temperature. The resultant homoserine hydrobromide is then cyclized by treatment with 4 M hydrochloric acid in dioxane .
Industrial Production Methods: Industrial production methods for L-Homoserine lactone (hydrochloride) typically involve the use of robust synthetic routes that ensure high yields and purity. These methods often employ nucleophilic substitution reactions and other well-established organic synthesis techniques .
化学反応の分析
Types of Reactions: L-Homoserine lactone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
類似化合物との比較
L-Homoserine lactone (hydrochloride) is unique in its structure and function compared to other similar compounds. Some similar compounds include:
N-Acyl homoserine lactones: These compounds also play a role in quorum sensing but differ in their acyl chain length and functional groups.
Brominated furanones: These compounds are known for their quorum sensing inhibitory activity but have different chemical structures and mechanisms of action.
L-Homoserine lactone (hydrochloride) stands out due to its specific role in regulating virulence factors and biofilm formation in Pseudomonas aeruginosa .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of L-Homoserine lactone hydrochloride involves the reaction of L-homoserine with lactone in the presence of a catalyst, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": ["L-homoserine", "Lactone", "Catalyst", "Hydrochloric acid"], "Reaction": [ "Step 1: L-homoserine is reacted with lactone in the presence of a catalyst, such as p-toluenesulfonic acid or trifluoroacetic acid.", "Step 2: The resulting product is then purified and dried.", "Step 3: Hydrochloric acid is added to the purified product to obtain L-Homoserine lactone hydrochloride as a white crystalline solid.", "Step 4: The product is further purified by recrystallization using a suitable solvent, such as methanol or ethanol." ] } | |
CAS番号 |
2185-03-7 |
分子式 |
C4H6ClNO2 |
分子量 |
135.55 g/mol |
IUPAC名 |
(3S)-3-amino-3H-furan-2-one;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c5-3-1-2-7-4(3)6;/h1-3H,5H2;1H/t3-;/m0./s1 |
InChIキー |
SXCADCWKHNVANX-DFWYDOINSA-N |
異性体SMILES |
C1=COC(=O)[C@H]1N.Cl |
SMILES |
C1COC(=O)C1N.Cl |
正規SMILES |
C1=COC(=O)C1N.Cl |
ピクトグラム |
Irritant |
同義語 |
(3S)-3-Aminodihydro-2(3H)-furanone Hydrochloride; (S)-Homoserine Lactone Hydrochloride; L-Homoserine Lactone Hydrochloride; _x000B_ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




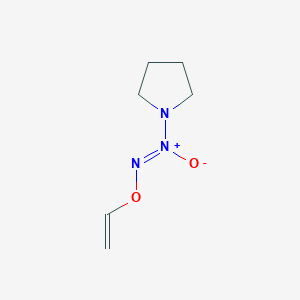
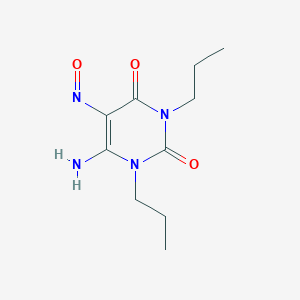

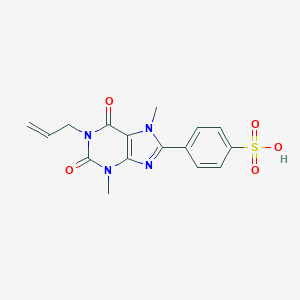
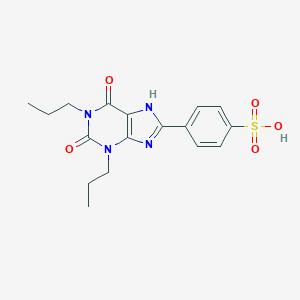
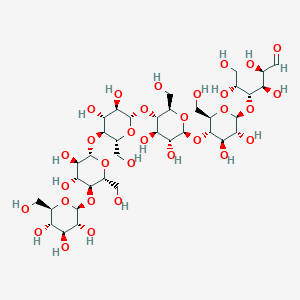
![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

![Dibenz[a,h]acridine](/img/structure/B14076.png)
![Dibenz[a,j]acridine](/img/structure/B14077.png)
